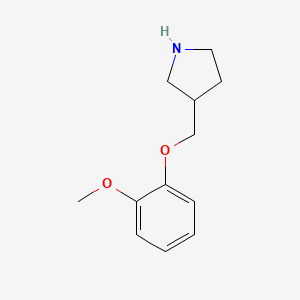

3-(2-Methoxyphenoxy)methyl-pyrrolidine

説明

3-(2-Methoxyphenoxy)methyl-pyrrolidine is a pyrrolidine derivative featuring a methoxyphenoxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their bioactive properties, including adrenoceptor modulation, antiarrhythmic activity, and spasmolytic effects . The 2-methoxyphenoxy group enhances lipophilicity and may influence receptor binding affinity, as seen in related indolyloxy-propanol derivatives .

特性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

3-[(2-methoxyphenoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3 |

InChIキー |

YHNDTIPVPOPHNA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1OCC2CCNC2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride

- Structure: Differs by substitution of the methoxy group with fluorine at the 2-position of the phenoxy ring.

- Properties: Fluorine’s electronegativity increases polarity and may alter metabolic stability compared to the methoxy group. No direct biological data are reported, but fluorinated analogs often exhibit enhanced bioavailability .

- Applications : Used as a pharmaceutical intermediate, suggesting utility in drug development .

2-(2-Methoxy-phenyl)-pyrrolidine

- Structure : The methoxyphenyl group is directly attached to the pyrrolidine ring at the 2-position instead of the 3-position.

- Properties : Positional isomerism impacts steric and electronic interactions. For example, 2-substituted pyrrolidines often show distinct binding modes in receptor-ligand studies compared to 3-substituted analogs .

- Applications : Broad research applications due to structural versatility .

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure: Shares the 2-methoxyphenoxyethylamino moiety but incorporates an indole ring system.

- Properties: Demonstrated α1-, α2-, and β1-adrenoceptor binding (IC₅₀: 0.1–10 μM) and antiarrhythmic activity in preclinical models .

- Applications: Potential as a cardiovascular therapeutic agent due to dual adrenoceptor antagonism and spasmolytic effects .

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine

- Structure: Replaces the 2-methoxyphenoxy group with a brominated methylphenoxy chain.

- Properties: Bromine increases molecular weight (MW: ~298 g/mol) and may enhance halogen bonding in target interactions. No specific hazard data reported .

- Applications : Utilized in exploratory synthetic chemistry .

Comparative Data Table

Key Research Findings

- Electronic Effects: Methoxy groups in 3-(2-Methoxyphenoxy)methyl-pyrrolidine enhance π-π stacking in receptor binding, whereas fluorine in analogs increases metabolic resistance .

- Steric Influence: 3-Substituted pyrrolidines exhibit better conformational flexibility for adrenoceptor interactions compared to 2-substituted isomers .

- Stability: The 2-methoxyphenoxy group shows moderate stability under alkaline conditions, similar to lignin model compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。